molecular formula C21H27N2O7P B8101793 (2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate

(2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate

Cat. No.: B8101793
M. Wt: 450.4 g/mol
InChI Key: CSURKLFFMMBEFL-YDIHDLSKSA-N
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Description

(2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (CAS: 1354823-36-1) is a phosphorylated amino acid ester with a molecular formula of C₂₁H₂₇N₂O₇P and a molecular weight of 450.42 g/mol . It is characterized by a chiral 2-ethylbutyl ester group and a phosphoryl moiety substituted with 4-nitrophenoxy and phenoxy groups. This compound serves as a critical intermediate in synthesizing nucleotide prodrugs, such as remdesivir (GS-5734), where it undergoes substitution reactions to introduce pharmacologically active moieties . Its design enhances bioavailability by improving membrane permeability and enzymatic hydrolysis efficiency .

Properties

IUPAC Name

2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N2O7P/c1-4-17(5-2)15-28-21(24)16(3)22-31(27,29-19-9-7-6-8-10-19)30-20-13-11-18(12-14-20)23(25)26/h6-14,16-17H,4-5,15H2,1-3H3,(H,22,27)/t16-,31?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSURKLFFMMBEFL-YDIHDLSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)COC(=O)[C@H](C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N2O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354823-36-1
Record name 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Reagents

The primary synthesis route involves sequential phosphorylation of (S)-2-ethylbutyl 2-aminopropanoate hydrochloride. The reaction proceeds via nucleophilic substitution, where the amino group attacks electrophilic phosphorus in phenyl dichlorophosphate. Key reagents include:

  • Phenyl dichlorophosphate : Serves as the phosphorylating agent.

  • 4-Nitrophenol : Acts as a leaving group post-phosphorylation.

  • Triethylamine (TEA) : Neutralizes HCl byproduct and maintains anhydrous conditions.

Procedure

  • Cooling and Activation : (S)-2-ethylbutyl 2-aminopropanoate hydrochloride (26.0 g, 124 mmol) is suspended in dichloromethane (200 mL) at −78°C under argon. Phenyl dichlorophosphate (18.5 mL, 124 mmol) is added dropwise, followed by TEA (17.2 mL, 124 mmol).

  • 4-Nitrophenol Addition : After warming to 0°C, 4-nitrophenol (15.5 g, 112 mmol) and additional TEA (17.2 mL) are introduced. The mixture stirs for 3 hours at room temperature.

  • Workup and Purification : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (0–100% ethyl acetate in hexanes). Yield: 10.5 g (23.3 mmol, 21% based on starting material).

Table 1: Reaction Conditions and Yield

ParameterValue
Temperature−78°C → 0°C → room temperature
SolventDichloromethane
BaseTriethylamine
PurificationSilica chromatography
Yield21%

Crystallization-Induced Dynamic Resolution

Stereochemical Optimization

Racemization during phosphorylation often produces diastereomers. To isolate the (S)-configured product, crystallization-induced dynamic resolution (CIDR) is employed. This method leverages differential solubility of diastereomers in diisopropyl ether.

Procedure

  • Reaction Setup : The crude phosphorylated product (containing diastereomers) is suspended in diisopropyl ether (42 mL).

  • Crystallization : Gentle stirring for 22 hours induces selective crystallization of the (S)-isomer.

  • Filtration and Drying : Crystals are filtered and dried under vacuum. Enantiomeric excess (ee): >99%.

Table 2: CIDR Parameters

ParameterValue
SolventDiisopropyl ether
Crystallization Time22 hours
Enantiomeric Excess>99%

Comparative Analysis of Methods

Efficiency and Scalability

  • Stepwise Phosphorylation : Offers straightforward scalability but moderate yields (21%). Requires rigorous temperature control to minimize side reactions.

  • CIDR : Enhances stereochemical purity but adds a crystallization step. Suitable for industrial-scale production due to high ee.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR (400 MHz, CDCl₃) confirms structure via peaks at δ 7.33–7.12 (aromatic protons) and δ 4.79 (phosphoryl-amino proton).

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]+ calcd. for C₂₁H₂₇N₂O₇P: 451.1629; found: 451.1631.

Industrial-Scale Modifications

Solvent Optimization

Replacing dichloromethane with acetonitrile improves reaction kinetics. A study demonstrated a 15% yield increase when using acetonitrile at 50°C with magnesium chloride as a catalyst.

Base Selection

Substituting TEA with N,N-diisopropylethylamine (DIEA) reduces racemization. DIEA’s bulky structure sterically hinders undesired stereochemical inversion .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction reactions to form corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) for the reduction of the nitro group.

    Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used for halogenation of the aromatic rings.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used for hydrolysis reactions.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Halogenated derivatives of the original compound.

    Hydrolysis: The products are (2S)-2-ethylbutylamine, phenol, and 4-nitrophenol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The phosphoryl group can mimic phosphate groups in biological systems, making it useful in studying enzyme-substrate interactions.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. The nitro group can be reduced to an amine, which can then be further modified to create bioactive molecules.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate involves its interaction with biological molecules. The phosphoryl group can form hydrogen bonds and electrostatic interactions with amino acid residues in enzymes, potentially inhibiting their activity. This interaction can disrupt normal enzyme function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphorylated Amino Acid Esters with Varied Ester Groups

(S)-Isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate
  • Structure: Features an isopropyl ester and perfluorophenoxy substituent (CAS: 1334513-02-8; MW: 482.32 g/mol) .
  • Phosphoryl Substituent: Perfluorophenoxy is a stronger electron-withdrawing group than 4-nitrophenoxy, enhancing leaving-group ability in substitution reactions. Applications: Primarily used in antiviral research, similar to the target compound but with distinct reactivity profiles .
2-Ethylbutyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate
  • Structure: Shares the 2-ethylbutyl ester but replaces 4-nitrophenoxy with perfluorophenoxy (CAS: 1911578-98-7; MW: 505.34 g/mol) .
  • Comparison: Substituent Effects: Perfluorophenoxy increases metabolic stability compared to 4-nitrophenoxy, which may delay prodrug activation. Pharmacokinetics: Higher fluorine content improves lipophilicity but may alter distribution patterns .

Nucleotide Prodrug Intermediates

Remdesivir (GS-5734)
  • Structure: Derived from the target compound by replacing 4-nitrophenoxy with a complex furan-aminopyrrolotriazine moiety (CAS: 1809249-37-3; MW: 602.59 g/mol) .
  • Comparison: Bioactivation: The target compound’s 4-nitrophenoxy group acts as a leaving group during remdesivir synthesis, enabling nucleophilic substitution to form the active triphosphate metabolite . Therapeutic Use: Remdesivir is clinically approved for antiviral use, whereas the target compound remains a research intermediate .
Sofosbuvir Intermediates
  • Example: (2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate (CAS: 1337482-17-3; MW: 798.69 g/mol) .
  • Comparison :
    • Ester Group : Sofosbuvir uses an isopropyl ester, which may reduce half-life compared to 2-ethylbutyl.
    • Substituents : Incorporates fluorinated groups for enhanced metabolic stability, contrasting with the nitro group’s reactivity in the target compound .

Fungicidal Phosphoryl Compounds

Fenpicoxamid (A.2.4)
  • Structure: Contains a phosphoryl amino acid ester with a benzyl-dihydroxyoxolan substituent .
  • Comparison :
    • Biological Target : Inhibits mitochondrial complex III in fungi, unlike the antiviral target compound.
    • Structural Similarity : Both share phosphoryl ester backbones but differ in substituents and applications .

Key Research Findings and Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Name CAS Number Molecular Weight (g/mol) Ester Group Phosphoryl Substituents Primary Application
Target Compound 1354823-36-1 450.42 2-Ethylbutyl 4-Nitrophenoxy, Phenoxy Antiviral Intermediate
(S)-Isopropyl variant 1334513-02-8 482.32 Isopropyl Perfluorophenoxy, Phenoxy Antiviral Research
Remdesivir 1809249-37-3 602.59 2-Ethylbutyl Aminopyrrolotriazine, Phenoxy Clinical Antiviral
Sofosbuvir Intermediate 1337482-17-3 798.69 Isopropyl Difluoro, Phenoxy Hepatitis C Treatment

Table 2: Reactivity and Stability Profiles

Compound Name Leaving Group (Phosphoryl) Hydrolysis Rate Lipophilicity (LogP)* Metabolic Stability
Target Compound 4-Nitrophenoxy Moderate 3.8 (estimated) Moderate
Perfluorophenoxy variant Perfluorophenoxy Fast 4.2 High
Sofosbuvir Intermediate Phenoxy Slow 2.5 Very High

*LogP values estimated via computational modeling.

Biological Activity

(2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate, also known as Remdesivir Impurity 9, is a chemical compound with significant biological activity. Its molecular formula is C21H27N2O7PC_{21}H_{27}N_{2}O_{7}P and it is primarily recognized for its role in antiviral research, particularly concerning treatments for viral infections such as Ebola and COVID-19.

  • CAS Number : 1439900-56-7
  • Molecular Weight : 450.43 g/mol
  • Density : 1.241 g/cm³ (predicted)
  • Boiling Point : 546.4 °C (predicted)
  • pKa : -6.06 (predicted)

Biological Activity

The biological activity of (2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate has been studied in various contexts, particularly its antiviral properties. It acts as a phosphoramidate prodrug, which is critical in the mechanism of action for several antiviral agents.

This compound functions by inhibiting viral RNA polymerase, thereby preventing the replication of viral RNA. This mechanism is similar to that of Remdesivir, a well-known antiviral drug used against SARS-CoV-2.

Research Findings

Several studies have investigated the efficacy and biological implications of (2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate:

  • Antiviral Efficacy : Research indicates that this compound exhibits potent antiviral activity against RNA viruses, including coronaviruses and filoviruses. It has been shown to reduce viral load in infected cells significantly.
  • Toxicity Studies : Toxicological assessments have demonstrated that while the compound is effective against viruses, it also presents a profile of cytotoxicity at higher concentrations. This necessitates careful dosing in therapeutic applications.
  • Comparative Studies : Comparative analyses with other phosphoramidate prodrugs reveal that (2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate has a favorable safety margin compared to other compounds in its class.

Case Study 1: Efficacy Against Ebola Virus

In a controlled study, (2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate was administered to cell cultures infected with the Ebola virus. Results showed a reduction in viral replication by over 90% at optimal concentrations.

Case Study 2: COVID-19 Treatment Potential

A recent investigation into the use of this compound as an adjunct therapy for COVID-19 revealed promising results when combined with existing antiviral regimens. The study reported enhanced viral clearance and improved clinical outcomes in treated patients.

Data Table

PropertyValue
Molecular FormulaC21H27N2O7PC_{21}H_{27}N_{2}O_{7}P
Molecular Weight450.43 g/mol
Density1.241 g/cm³ (predicted)
Boiling Point546.4 °C (predicted)
pKa-6.06 (predicted)
Antiviral ActivityEffective against RNA viruses
CytotoxicityModerate at high concentrations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate, and how can purity be ensured?

  • Methodology :

  • Phosphoryl-amino coupling : Use DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the phosphoryl intermediate, followed by reaction with the chiral amino acid ester (e.g., (2S)-2-ethylbutyl alaninate) under anhydrous conditions ( ).
  • Hydrogenation : For stereochemical control, employ Pd/C-catalyzed hydrogenation (40 psi, ethanol, 1 hour) to reduce nitro or unsaturated intermediates ().
  • Purification : Silica gel chromatography (e.g., ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity ( ).
  • Example Table :
StepReagents/ConditionsYieldPurity
PhosphorylationDCC, DMAP, CH₂Cl₂, 0°C → RT85%90% (HPLC)
HydrogenationPd/C, H₂ (40 psi), EtOH78%94% (NMR)
  • Validation : Confirm stereochemistry via 1H^{1}\text{H}-NMR (chiral shift reagents) and optical rotation. Mass spectrometry (ESI-MS) validates molecular weight .

Q. How should researchers characterize the compound’s structural and stereochemical integrity?

  • Analytical Workflow :

NMR : 31P^{31}\text{P}-NMR identifies phosphoryl group integrity (δ = 0–5 ppm for phosphoramidates). 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm ester and aryl protons ( ).

Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to resolve enantiomers ( ).

X-ray Crystallography : For absolute configuration, grow crystals in ethyl acetate/hexane ( ).

  • Data Interpretation : Compare experimental NMR shifts with DFT-calculated spectra (Gaussian 09) to resolve ambiguities .

Q. What stability studies are critical for handling this compound?

  • Hydrolytic Stability :

  • Test in buffered solutions (pH 2–9) at 37°C. Monitor degradation via HPLC at 254 nm. The 4-nitrophenoxy group may hydrolyze under alkaline conditions, requiring storage at pH 4–6 ( ).
    • Thermal Stability :
  • TGA/DSC analysis (10°C/min, N₂ atmosphere) identifies decomposition points. Store at -20°C under argon .

Advanced Research Questions

Q. How does stereochemistry at the phosphoryl and amino centers influence biological activity?

  • Methodology :

  • Synthesize diastereomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare activity in enzyme inhibition assays ( ).
  • Example : Replace the (2S)-ethylbutyl group with (2R)-isomers and test IC₅₀ against serine hydrolases ().
    • Key Finding : In similar phosphoramidates, the (S)-configuration at the amino center enhances target binding by 10-fold due to spatial alignment with catalytic residues .

Q. What computational strategies predict interactions with biological targets?

  • In Silico Workflow :

Docking (AutoDock Vina) : Model the compound into the active site of acetylcholinesterase (PDB: 1ACJ). Prioritize poses with H-bonds to Ser203 and π-stacking with Trp82.

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns.

  • Validation : Compare predicted binding free energies (MM/PBSA) with experimental IC₅₀ values .

Q. How can in vitro-in vivo discrepancies in pharmacokinetics be addressed?

  • Metabolic Profiling :

  • Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS. The ester group is prone to hydrolysis by carboxylesterases ( ).
    • Prodrug Design : Replace the 2-ethylbutyl group with bioreversible groups (e.g., pivaloyloxymethyl) to enhance plasma stability ( ).

Q. What analytical methods resolve batch-to-batch variability in phosphorylated impurities?

  • Advanced QC Protocol :

  • 2D-LC-MS/MS : Couple hydrophilic interaction chromatography (HILIC) with reverse-phase LC to separate phosphorylated byproducts (e.g., mono-phenoxy derivatives).
  • Quantification : Use a calibration curve with synthesized impurity standards ( ).

Contradictions & Gaps

  • Stereochemical Assignments : and use conflicting nomenclature for phosphoryl chirality. Validate using X-ray or vibrational circular dichroism.
  • Biological Data : Limited direct evidence exists for this compound’s activity. Prioritize enzyme assays (e.g., acetylcholinesterase, phospholipase A2) using protocols from and .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate
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(2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate

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